molecular formula C22H26N2O3 B1153762 Ervamycine CAS No. 27773-39-3

Ervamycine

Cat. No.: B1153762
CAS No.: 27773-39-3
M. Wt: 366.5 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ervamycine can be synthesized through a series of chemical reactions involving the precursor compounds found in Vinca herbacea. The synthetic route typically involves the extraction of the plant material followed by purification and isolation of the alkaloid . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and subjected to solvent extraction to isolate the alkaloid. The crude extract is then purified using chromatographic techniques to obtain pure this compound . The industrial process is designed to maximize yield and maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ervamycine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane, and controlled temperature conditions.

Major Products Formed:

Scientific Research Applications

Ervamycine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ervamycine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and leading to the observed biological activities .

Comparison with Similar Compounds

Ervamycine can be compared with other similar alkaloid compounds, such as:

    Vincristine: Another alkaloid derived from Vinca species, known for its anticancer properties.

    Vinblastine: Similar to Vincristine, used in cancer treatment.

    Tabersonine: A precursor to Vincristine and Vinblastine, with similar chemical properties.

Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Properties

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXBRBWRPNGGEZ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032205
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27773-39-3
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERVAMYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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